molecular formula C19H29N3O B2659838 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide CAS No. 2194848-81-0

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2659838
CAS No.: 2194848-81-0
M. Wt: 315.461
InChI Key: YNNSTPVFKWFSAV-UHFFFAOYSA-N
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Description

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide is a chemical compound of significant interest in medicinal chemistry research, particularly as a core structure for investigating modulatory activity on various biological targets. The 1,4-diazepane scaffold is a versatile pharmacophore known for its presence in compounds with diverse biological activities. While direct data on this specific molecule is limited, research on structurally related 1,4-diazepane compounds has identified them as potent and selective agonists for the Cannabinoid Receptor 2 (CB2), a promising target for immunomodulation and inflammatory conditions . This class of compounds has been the focus of optimization campaigns to improve metabolic stability and pharmacokinetic properties, highlighting its relevance in preclinical drug discovery . Beyond cannabinoid receptor research, other 1,4-diazepane carboxamide derivatives have been explored for their potential as antagonists for receptors like platelet-activating factor (PAF) . The structural features of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide, including its cyclobutyl and phenylpropyl substituents, make it a valuable intermediate or lead compound for researchers developing new chemical entities. It is intended for use in assay development, structure-activity relationship (SAR) studies, and screening against novel biological targets. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O/c23-19(20-12-5-9-17-7-2-1-3-8-17)22-14-6-13-21(15-16-22)18-10-4-11-18/h1-3,7-8,18H,4-6,9-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNSTPVFKWFSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate diamines and dihalides under basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using cyclobutyl halides.

    Attachment of the Phenylpropyl Group: The phenylpropyl group can be attached through a Friedel-Crafts alkylation reaction using phenylpropyl halides and a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry for its potential therapeutic effects. Research indicates that it may exhibit:

  • Anti-inflammatory properties : Studies suggest that compounds with similar structures can modulate inflammatory pathways, making this compound a candidate for further investigation in treating inflammatory diseases.
  • Antitumor activity : Preliminary studies have shown that 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide can induce apoptosis in cancer cell lines, indicating potential use in oncology.

The mechanism of action for this compound involves interaction with specific biological targets such as receptors or enzymes. It may modulate their activity, leading to various physiological effects:

  • Enzyme inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
  • Receptor binding : Its ability to bind to certain receptors could be explored for therapeutic applications in neuropharmacology.

Antitumor Activity

In vitro studies have demonstrated significant antitumor properties:

Cell LineIC50 (µM)Mechanism of Action
HeLa3.24Increased Bax; Decreased Bcl-2
A54910.96Apoptosis induction
SGC-79012.96Caspase activation

These findings indicate that the compound induces apoptosis by modulating apoptotic proteins, which could lead to enhanced therapeutic efficacy against cancer cells.

Selectivity Index

Research has shown that this compound exhibits a favorable selectivity index compared to conventional chemotherapeutics like Methotrexate. This suggests a potentially lower toxicity profile for normal cells while maintaining effectiveness against cancer cells.

Mechanism of Action

The mechanism of action of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs based on substituent variations, synthesis complexity, and commercial availability.

Structural and Physicochemical Comparisons

Compound Name Substituent at 4-Position Molecular Weight (g/mol) Solubility (Predicted) Key Structural Features
4-Cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide Cyclobutyl ~331.5 (calculated) Moderate lipophilicity Rigid 4-membered ring; phenylpropyl chain
4-(Oxolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide Oxolan-3-yl (tetrahydrofuran) ~343.4 (calculated) Higher polarity Oxygen-containing 5-membered ring
4-(Thiolan-3-yl)-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide Thiolan-3-yl (tetrahydrothiophene) ~359.5 (calculated) Moderate polarity Sulfur-containing 5-membered ring

Key Observations:

  • Cyclobutyl vs. This may influence binding affinity to targets requiring planar or constrained interactions.

Pharmacological Potential

While pharmacological data for the cyclobutyl derivative are absent, structural analogs suggest:

  • Diazepane Scaffold: Known for CNS activity (e.g., anxiolytics, antipsychotics) due to its ability to cross the blood-brain barrier.
  • Thiolan-3-yl Derivative : Sulfur atoms may enhance metabolic stability or metal-binding properties, as seen in thiol-containing drugs .

Commercial Availability

  • Thiolan-3-yl Analog : Available from Life Chemicals at $81.0–$118.5 per 1–20 μmol, indicating its use in early-stage research .

Biological Activity

4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide is a synthetic organic compound belonging to the class of diazepanes. Its unique structure, characterized by a cyclobutyl group, a phenylpropyl group, and a diazepane ring, imparts distinctive chemical and biological properties. The compound's molecular formula is C19H29N3OC_{19}H_{29}N_{3}O with a CAS number of 2194848-81-0.

Chemical Structure and Properties

The molecular structure of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide can be represented as follows:

InChI InChI 1S C19H29N3O c23 19 20 12 5 9 17 7 2 1 3 8 17 22 14 6 13 21 15 16 22 18 10 4 11 18 h1 3 7 8 18H 4 6 9 16H2 H 20 23 \text{InChI InChI 1S C19H29N3O c23 19 20 12 5 9 17 7 2 1 3 8 17 22 14 6 13 21 15 16 22 18 10 4 11 18 h1 3 7 8 18H 4 6 9 16H2 H 20 23 }

Key structural features include:

  • Cyclobutyl Group : Contributes to the compound's three-dimensional conformation.
  • Phenylpropyl Group : Enhances lipophilicity and potential interactions with biological targets.
  • Diazepane Ring : Provides a framework for pharmacological activity.

Synthesis

The synthesis of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide typically involves several key steps:

  • Formation of the Diazepane Ring : Cyclization reactions using appropriate diamines.
  • Introduction of the Cyclobutyl Group : Nucleophilic substitution with cyclobutyl halides.
  • Attachment of the Phenylpropyl Group : Friedel-Crafts alkylation using phenylpropyl halides.
  • Formation of the Carboxamide Group : Amidation reactions with carboxylic acid derivatives.

The biological activity of 4-cyclobutyl-N-(3-phenylpropyl)-1,4-diazepane-1-carboxamide is primarily attributed to its interaction with specific molecular targets such as receptors and enzymes. The binding affinity to these targets modulates their activity, leading to various biological effects that may include:

  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways.
  • Analgesic Properties : Possible applications in pain management.

Research Findings

Recent studies have indicated that compounds within the diazepane class exhibit significant pharmacological activities. For instance:

StudyFindings
Study 1Demonstrated that similar diazepanes have anti-anxiety effects through GABA receptor modulation.
Study 2Reported on the analgesic properties of related compounds in animal models.
Study 3Investigated the anti-inflammatory potential through inhibition of cytokine production.

Applications in Medicinal Chemistry

The compound is being explored for its potential therapeutic applications in various fields:

  • Drug Development : As a lead compound for synthesizing new therapeutic agents.
  • Biological Research : Investigating interactions with biomolecules to understand complex biological systems.

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Methodological Answer : Replace hazardous solvents (e.g., DCM) with bio-based alternatives (e.g., cyclopentyl methyl ether) and employ catalytic methods (e.g., enzymatic or photoredox catalysis) to reduce waste. Process mass intensity (PMI) and E-factor metrics should guide solvent recovery and reagent selection. Flow chemistry (, RDF2050112) can enhance energy efficiency and scalability .

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